1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) is a synthetic organic compound. It is characterized by its complex structure, which includes methoxybenzoyl groups, a hexanediyl linker, and azepinium iodide moieties. This compound is of interest in various fields of chemistry and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) typically involves multiple steps:
Formation of the Hexanediyl Linker: The hexanediyl linker can be synthesized through a series of reactions starting from hexane derivatives.
Attachment of Methoxybenzoyl Groups: The methoxybenzoyl groups are introduced via esterification or acylation reactions.
Formation of Azepinium Iodide Moieties: The azepinium iodide groups are formed through quaternization reactions involving azepine derivatives and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) can undergo various chemical reactions, including:
Oxidation: The methoxybenzoyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The azepinium iodide moieties can be reduced to form secondary amines.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzoyl groups would yield carboxylic acids, while reduction of the azepinium iodide moieties would yield secondary amines.
Scientific Research Applications
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) involves its interaction with molecular targets. The methoxybenzoyl groups may interact with hydrophobic pockets in proteins, while the azepinium iodide moieties can form ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium chloride): Similar structure but with chloride ions instead of iodide.
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium bromide): Similar structure but with bromide ions instead of iodide.
Uniqueness
The uniqueness of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) lies in its specific combination of functional groups and the presence of iodide ions, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
88233-58-3 |
---|---|
Molecular Formula |
C36H54I2N2O4 |
Molecular Weight |
832.6 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C36H54N2O4.2HI/c1-37(23-9-5-6-10-24-37)27-31(35(39)29-15-19-33(41-3)20-16-29)13-14-32(28-38(2)25-11-7-8-12-26-38)36(40)30-17-21-34(42-4)22-18-30;;/h15-22,31-32H,5-14,23-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YYRXTBZUMASBSH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.